molecular formula C20H19ClN2O4 B2746969 3-(4-chlorobutanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887893-98-3

3-(4-chlorobutanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2746969
CAS RN: 887893-98-3
M. Wt: 386.83
InChI Key: FKYAHAPVWFJFIJ-UHFFFAOYSA-N
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Description

3-(4-chlorobutanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, also known as CBP-307, is a novel small-molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme. PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in preclinical studies.

Scientific Research Applications

Neuroprotective and Antioxidant Activities

A study by Cho et al. (2015) synthesized novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. These derivatives were tested for their ability to protect against NMDA-induced excitotoxic neuronal cell damage. The study found that certain compounds exhibited significant neuroprotective effects, suggesting potential applications in neurodegenerative disease research. One compound, in particular, showed potent and efficacious neuroprotective action comparable to memantine, a known NMDA antagonist (Cho et al., 2015).

Antimicrobial Activity

Idrees et al. (2020) reported the synthesis of benzofuran carboxamide derivatives with notable antimicrobial activity. These compounds were synthesized through a cyclocondensation reaction and evaluated against pathogenic bacteria such as S. aureus and E. coli. The study highlighted the potential of benzofuran carboxamide derivatives in developing new antimicrobial agents, indicating a possible research avenue for 3-(4-chlorobutanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (Idrees et al., 2020).

Corrosion Inhibition

Khalifa and Abdallah (2011) explored the use of benzofuran derivatives as corrosion inhibitors for low carbon steel in hydrochloric acid solution. Their study demonstrates the potential of such compounds in protecting metal surfaces against corrosion, suggesting an industrial application for related benzofuran carboxamide compounds in corrosion protection (Khalifa & Abdallah, 2011).

properties

IUPAC Name

3-(4-chlorobutanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-26-14-7-4-6-13(12-14)22-20(25)19-18(23-17(24)10-5-11-21)15-8-2-3-9-16(15)27-19/h2-4,6-9,12H,5,10-11H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYAHAPVWFJFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobutanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

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